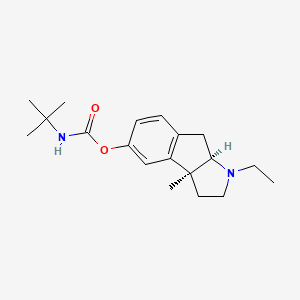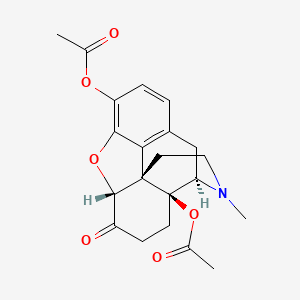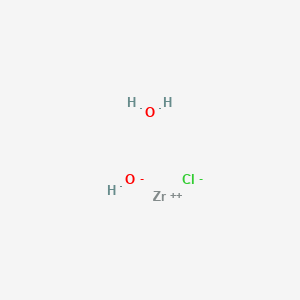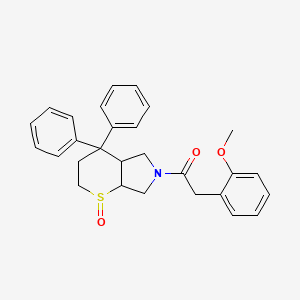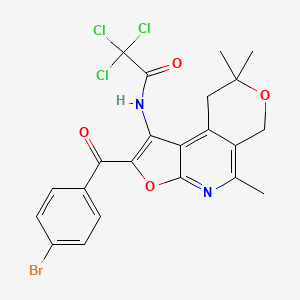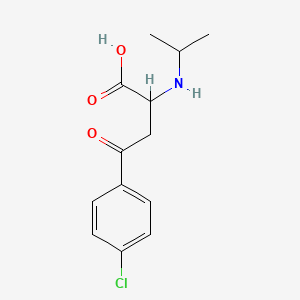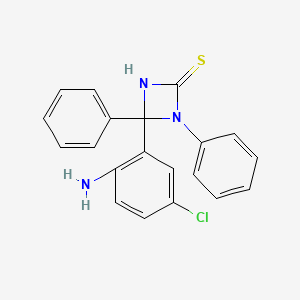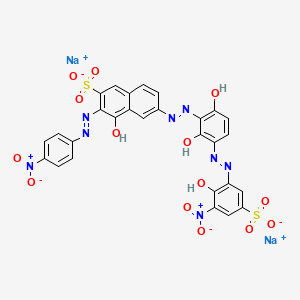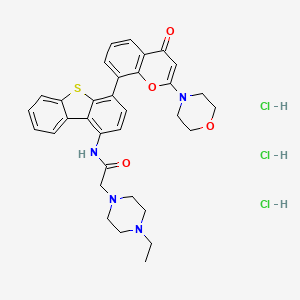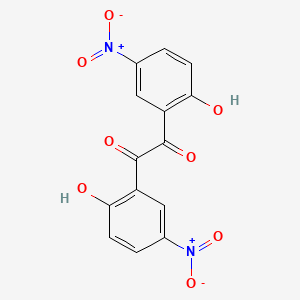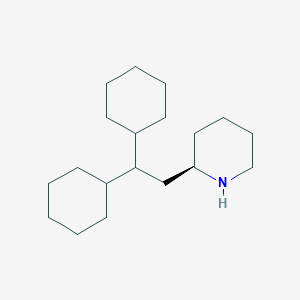
2-Amino-2-(hydroxymethyl)propane-1,3-diol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol is a complex polymeric compound. It is synthesized by polymerizing 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid and then combining it with 2-amino-2-(hydroxymethyl)-1,3-propanediol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the polymerization of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid. The polymerization process typically requires the use of initiators such as azobisisobutyronitrile or benzoyl peroxide under controlled temperature conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed with the initiators and subjected to controlled heating. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired polymer properties. After polymerization, the compound is combined with 2-amino-2-(hydroxymethyl)-1,3-propanediol to form the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a polymeric material in the synthesis of advanced materials and coatings.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals and as a component in tissue engineering scaffolds.
Industry: Applied in the production of adhesives, sealants, and surface coatings due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, influencing cell signaling and function. The polymeric nature of the compound allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, octadecyl ester
- 2-Propenoic acid, 2-methyl-, methyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol exhibits unique properties such as enhanced biocompatibility, improved chemical resistance, and superior adhesive properties. These characteristics make it particularly valuable in applications requiring high-performance materials.
Properties
CAS No. |
167078-17-3 |
|---|---|
Molecular Formula |
C29H57NO7 |
Molecular Weight |
531.8 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C4H11NO3.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;5-4(1-6,2-7)3-8;1-2-3(4)5/h2,4-20H2,1,3H3;6-8H,1-3,5H2;2H,1H2,(H,4,5) |
InChI Key |
CHLSUOBNTZMZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(C(CO)(CO)N)O |
Related CAS |
167078-17-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


